4-Bromoresorcinol
Overview
Description
4-Bromoresorcinol is a brominated derivative of resorcinol, which is a dihydroxybenzene. It serves as a core unit in the synthesis of various liquid crystalline materials and has been utilized in the creation of compounds with potential antimicrobial activity. The presence of the bromine atom at the 4-position of the resorcinol core significantly influences the properties and reactivity of the resulting compounds.
Synthesis Analysis
The synthesis of 4-bromoresorcinol-based compounds has been explored in several studies. For instance, bent-core molecules with 4-bromoresorcinol and peripheral fluoro substituted azobenzene wings were synthesized to investigate their liquid crystalline self-assembly . Another study reported the synthesis of dibrominated resorcinol dimers by reacting 4-bromoresorcinol with aldehydes, which upon dehalogenation yielded monobrominated compounds . Additionally, 4-bromo-1,2-dihydroisoquinolines were synthesized from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, suggesting a bromonium ylide as a key intermediate .
Molecular Structure Analysis
The molecular structure of 4-bromoresorcinol-based compounds has been elucidated using various spectroscopic techniques. For example, the structure of novel 4-chloro- or 4-bromoresorcinol-based bicyclic phosphonates was determined using NMR spectroscopy, mass spectrometry, and X-ray analysis . The influence of the bromine substituent on the molecular structure is significant, as it can affect the formation of mesophases in liquid crystalline materials .
Chemical Reactions Analysis
4-Bromoresorcinol participates in various chemical reactions due to its reactive bromine atom and hydroxyl groups. It has been used to create brominated dimers with antimicrobial properties and to form bromonium ylides in the synthesis of dihydroisoquinolines . The reactivity of the bromine atom also plays a role in the formation of mesophases in liquid crystalline materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromoresorcinol derivatives are influenced by the bromine substituent and the overall molecular structure. The introduction of bromine can lead to the formation of optically isotropic mesophases composed of chiral domains with opposite handedness, as observed in bent-core molecules . The antimicrobial activity of brominated resorcinol dimers also highlights the biological relevance of these compounds .
Scientific Research Applications
Chirality in Liquid Crystal Phases
4-Bromoresorcinol plays a significant role in the study of liquid crystal (LC) phases. Research has demonstrated that achiral bent-core molecules derived from 4-bromoresorcinol can spontaneously form chiral domains, known as dark conglomerate mesophases (DC[*] phases). This phenomenon is vital for understanding mirror symmetry breaking in soft matter systems (Alaasar, Prehm, & Tschierske, 2016). Similarly, another study on helical nano-crystallite (HNC) phases found that non-symmetric bent-core molecules with a 4-bromoresorcinol core can form distinct types of lamellar liquid crystalline phases, offering insights into chirality synchronization and layer frustration in LC phases (Alaasar, Prehm, & Tschierske, 2016).
Antimicrobial Activity
4-Bromoresorcinol is also explored in the field of antimicrobial research. A study synthesized dibrominated resorcinol dimers using 4-bromoresorcinol, finding that certain derivatives exhibited potent antibacterial activity, especially against Candida albicans (Bouthenet, Oh, Park, Nagi, Lee, & Matthews, 2011).
Synthesis of Brominated Compounds
4-Bromoresorcinol serves as a precursor in the synthesis of various brominated compounds. For example, a study on the synthesis of brominated resorcinol dimers utilized 4-bromoresorcinol in the formation of novel compounds with potential applications in different fields (Nazarov & Zav’yalov, 1959).
Ecotoxicological Studies
4-Bromoresorcinol is also relevant in ecotoxicological evaluations. Studies employing a test battery approach have used 4-bromoresorcinol derivatives to assess the effects and mechanisms of action of pollutants in the environment, contributing significantly to environmental safety and toxicology research (Jiangning et al., 2004).
Synthesis of Novel Molecules
4-Bromoresorcinol is instrumental in the synthesis of novel molecular structures. For instance, the reaction of 4-bromoresorcinol with other chemicals has led to the creation of unique bicyclic phosphonates, highlighting its versatility in synthetic chemistry (Sadykova et al., 2018).
Safety And Hazards
Safety measures for handling 4-Bromoresorcinol include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
4-bromobenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCCNXGZCOXPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216457 | |
Record name | 4-Bromoresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoresorcinol | |
CAS RN |
6626-15-9 | |
Record name | 4-Bromoresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6626-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromoresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6626-15-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromoresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromoresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMORESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4ZPP389D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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